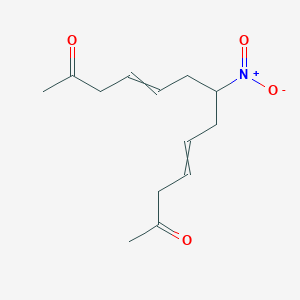![molecular formula C15H18N2O4 B14352472 N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide CAS No. 91100-15-1](/img/structure/B14352472.png)
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is a complex organic compound featuring an indole core, a hydroxypropyl group, and an oxirane (epoxide) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide typically involves multiple steps. One common approach is to start with the indole core, which is then functionalized with a hydroxypropyl group. The oxirane moiety is introduced through an epoxidation reaction, often using peracids or other oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors, for example, can be used to introduce functional groups in a controlled manner, improving the overall sustainability and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the oxirane ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for epoxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic ring-opening of the oxirane moiety can yield various hydroxy-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide involves its interaction with molecular targets through its functional groups. The oxirane moiety is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The hydroxypropyl group can also participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(Oxiran-2-yl)methoxy]benzaldehyde: Similar in having an oxirane moiety but differs in the core structure.
Diethoxy(methyl)[3-(oxiran-2-ylmethoxy)propyl]silane: Shares the oxirane and hydroxypropyl groups but has a different backbone.
Uniqueness
N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide is unique due to its indole core, which imparts specific electronic and steric properties that influence its reactivity and interactions. This makes it distinct from other compounds with similar functional groups but different core structures .
Eigenschaften
CAS-Nummer |
91100-15-1 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-(3-hydroxypropyl)-5-(oxiran-2-ylmethoxy)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H18N2O4/c18-5-1-4-16-15(19)14-7-10-6-11(2-3-13(10)17-14)20-8-12-9-21-12/h2-3,6-7,12,17-18H,1,4-5,8-9H2,(H,16,19) |
InChI-Schlüssel |
FNDOCABOEKFUAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


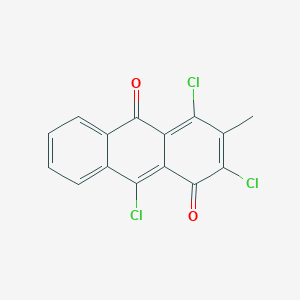
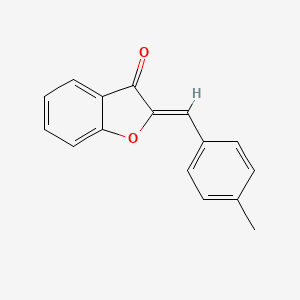

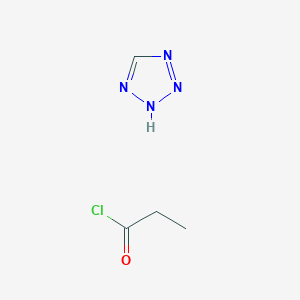
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)
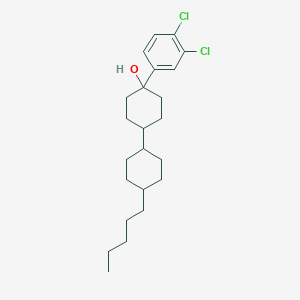
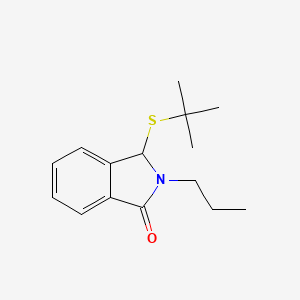

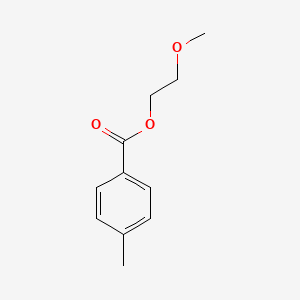
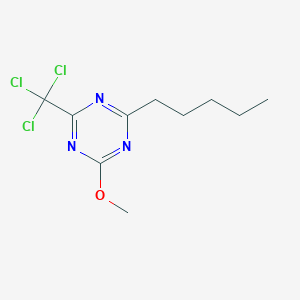
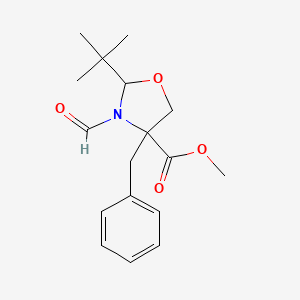
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
